

# A Comparative Analysis of Pregabalinum Naproxencarbilum and Pregabalin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Pregabalinum naproxencarbilum |           |
| Cat. No.:            | B15616729                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of a novel compound, **Pregabalinum naproxencarbilum**, a conjugate of pregabalin and naproxen, against pregabalin monotherapy. The analysis is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.

### **Executive Summary**

**Pregabalinum naproxencarbilum**, represented by the investigational drug XG005, is a new chemical entity designed to offer a dual mechanism of action for pain relief by combining the properties of pregabalin and naproxen in a single molecule. Preclinical evidence suggests a synergistic interaction between pregabalin and naproxen, potentially leading to enhanced analgesic effects. Clinical trials of XG005 have demonstrated significant efficacy in acute postoperative pain and osteoarthritis, with a notable reduction in the need for opioid rescue medication. Pregabalin is a well-established treatment for neuropathic pain, with extensive clinical data supporting its efficacy. This guide will delve into the specifics of these findings to provide a comprehensive comparison.

### **Data Presentation**

Table 1: Efficacy of XG005 (Pregabalinum Naproxencarbilum) in Acute Postoperative Pain



(Bunionectomy)

| Endpoint                                                            | XG005 (1250 mg<br>BID) | XG005 (750 mg<br>BID) | Placebo       |
|---------------------------------------------------------------------|------------------------|-----------------------|---------------|
| Summed Pain Intensity over 48 hours (SPI48) Improvement vs. Placebo | 53.6% (P < 0.0001)[1]  | 45.5% (P < 0.0001)[1] | -             |
| Patients Requiring No<br>Rescue Medication                          | 42%[2][3]              | 33%[2][3]             | N/A           |
| Median Time to First Rescue Medication                              | 31.47 hours[4]         | 12.24 hours[4]        | 4.03 hours[4] |
| Reduction in Total<br>Tramadol Use (first 48<br>hours) vs. Placebo  | 4-fold[1]              | 3-fold[1]             | -             |
| Patients Avoiding Any Opioid Use                                    | 74%[5]                 | N/A                   | N/A           |

Table 2: Efficacy of XG005 (Pregabalinum Naproxencarbilum) in Osteoarthritis of the Knee (Phase 2b)



| Endpoint (at Week 4)                                               | XG005 (750 mg BID) vs.<br>Placebo           | XG005 (500 mg BID) vs.<br>Placebo        |
|--------------------------------------------------------------------|---------------------------------------------|------------------------------------------|
| Change from Baseline in<br>Weekly Average of Daily<br>Walking Pain | Statistically Significant<br>Improvement[6] | N/A                                      |
| Change from Baseline in WOMAC Pain Subscore                        | Statistically Significant Improvement[6]    | Statistically Significant Improvement[6] |
| Change from Baseline in KOOS Pain Subscore                         | Statistically Significant<br>Improvement[6] | Statistically Significant Improvement[6] |
| WOMAC Stiffness, Function, and Total Scores                        | Statistically Superior to Placebo[6]        | Statistically Superior to Placebo[6]     |

Table 3: Efficacy of Pregabalin in Neuropathic Pain (Pooled Data from 7 Randomized Controlled Trials in

Painful Diabetic Peripheral Neuropathy) Mean Reduction in **Median Time to** ≥50% Responders **Dosage** Pain Score (vs. **Onset of Sustained** (vs. Placebo) **Pain Relief** Placebo) Statistically Significantly 150 mg/day 13 days[7] Significant[7] Greater[8] Statistically Significantly 300 mg/day 5 days[7] Significant[7][8] Greater[8] Statistically Significant Significantly 600 mg/day (Greatest Efficacy)[7] 4 days[7] Greater[8] 8

Note: Pain scores were typically measured on a 0-10 or 0-100 scale.

## Table 4: Efficacy of Pregabalin and Naproxen in Acute Postoperative Pain



| Drug                     | Efficacy Measure                                                             | Result                                                                                                                                       |
|--------------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------|
| Pregabalin               | Reduction in postoperative pain intensity                                    | Not consistently reduced in a meta-analysis of 11 RCTs[9]. Another meta-analysis of 55 studies showed a significant but small reduction[10]. |
| Pregabalin               | Cumulative opioid consumption at 24h                                         | Significantly decreased[9][10]                                                                                                               |
| Naproxen Sodium (550 mg) | Number Needed to Treat<br>(NNT) for at least 50% pain<br>relief over 6 hours | 2.6[11]                                                                                                                                      |
| Naproxen Sodium (550 mg) | Weighted mean time to remedication                                           | 7.6 hours (vs. 2.6 hours for placebo)[11]                                                                                                    |

## Experimental Protocols XG005 Phase 2b/3 Bunionectomy Trial

- Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled study.[2]
- Patient Population: 450 patients aged 18 to 80 years undergoing unilateral first metatarsal bunionectomy.[1][2]
- Treatment Arms:
  - XG005 1250 mg, administered orally twice a day.[2]
  - XG005 750 mg, administered orally twice a day.[2]
  - Placebo, administered orally twice a day.[2]
- Duration: Treatment was administered for 72 hours post-surgery.[2]



- Primary Efficacy Endpoint: Summed Pain Intensity (SPI) over 48 hours after surgery.[4] Pain severity was assessed using the Numeric Pain Rating Scale (NPRS).[1]
- Secondary Endpoints: Included the use of rescue analgesia, sleep interference, and safety profiles.[1][3]

#### XG005 Phase 2b Osteoarthritis of the Knee Trial

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging, parallel-group study in Chinese patients.
- Patient Population: 318 patients with painful knee osteoarthritis.
- Treatment Arms:
  - XG005 750 mg, administered twice a day.[5]
  - XG005 500 mg, administered twice a day.[5]
  - Placebo, administered twice a day.[5]
- Duration: 4 weeks.[5]
- Primary Efficacy Endpoint: Change from baseline in the Weekly Average of Daily Walking Pain at Week 4, assessed using a Numeric Rating Scale (NRS).[6]
- Secondary Efficacy Endpoints: Included changes from baseline in WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) Pain subscore and KOOS (Knee injury and Osteoarthritis Outcome Score) Pain subscore.

### Preclinical Synergy Study (Carrageenan-induced Thermal Hyperalgesia in Rats)

- Animal Model: Male Sprague-Dawley rats with inflammation induced by intraplantar injection of lambda-carrageenan in one hind paw.[5]
- Interventions: Oral administration of pregabalin, naproxen, or a fixed-dose ratio of the two.[5]



- Nociceptive Threshold Measurement: The radiant heat paw-withdrawal test was used to determine thermal hyperalgesia.[5]
- Outcome Measures: The half-maximal effective dose (ED50) for each drug alone and for the combinations were calculated to determine if the interaction was synergistic, additive, or antagonistic.[5]

## Mandatory Visualization Signaling Pathways



Click to download full resolution via product page

Caption: Pregabalin's mechanism of action at the presynaptic neuron.



Click to download full resolution via product page

Caption: Naproxen's mechanism of action via COX enzyme inhibition.



### **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow of the XG005 bunionectomy clinical trial.



#### **Discussion and Conclusion**

The available data suggests that **Pregabalinum naproxencarbilum** (XG005) is a promising non-opioid analgesic with a dual mechanism of action that has demonstrated robust efficacy in a model of acute postoperative pain and in chronic pain associated with osteoarthritis. The synergistic effect observed in preclinical studies between pregabalin and naproxen appears to translate to the clinical setting, with XG005 showing significant pain reduction and a marked opioid-sparing effect.[1][2][3][4][5]

In comparison, pregabalin monotherapy has well-established efficacy in neuropathic pain conditions, though its utility in acute postoperative pain for direct pain reduction is less consistent, with its primary benefit being a reduction in opioid consumption.[7][8][9][10] Naproxen is an effective analgesic for acute pain, and the data for XG005 suggests that the conjugate may offer superior and more sustained pain relief than what might be expected from naproxen alone.[11]

For researchers and drug development professionals, **Pregabalinum naproxencarbilum** represents an innovative approach to pain management. The conjugate's ability to target both nociceptive and neuropathic pain pathways simultaneously could address a significant unmet need for effective and safer analgesics.[5] Further head-to-head clinical trials comparing **Pregabalinum naproxencarbilum** directly with pregabalin and naproxen as separate entities will be crucial to fully elucidate its therapeutic advantages. The strong performance in the bunionectomy and osteoarthritis trials warrants further investigation across a broader range of pain conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. consultant360.com [consultant360.com]
- 2. drugtopics.com [drugtopics.com]
- 3. firstwordpharma.com [firstwordpharma.com]



- 4. Xgene's non-opioid analgesic reduces pain in Phase IIb trial Clinical Trials Arena [clinicaltrialsarena.com]
- 5. xgenepharm.com [xgenepharm.com]
- 6. A Phase 2b, Randomized, Double-blind, Placebo-controlled, Dose-ranging and Parallelgroup Study to Evaluate the Safety and Efficacy of XG005 in Subjects with Painful Osteoarthritis of the Knee - ACR Meeting Abstracts [acrabstracts.org]
- 7. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 9. Efficacy of pregabalin in acute postoperative pain: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of pregabalin on acute and persistent postoperative pain: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Pregabalinum Naproxencarbilum and Pregabalin Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616729#pregabalinum-naproxencarbilum-vs-pregabalin-efficacy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com